molecular formula C11H6O2 B1294282 2H-Naphtho[1,8-bc]furan-2-one CAS No. 5247-85-8

2H-Naphtho[1,8-bc]furan-2-one

Cat. No. B1294282
CAS RN: 5247-85-8
M. Wt: 170.16 g/mol
InChI Key: QGYVYNJHKNNLFL-UHFFFAOYSA-N
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Description

2H-Naphtho[1,8-bc]furan-2-one is a chemical compound belonging to the class of naphthofurans, which are fused heterocyclic compounds containing a naphthalene ring system conjoined with a furan ring. The compound has been the subject of various synthetic methods and chemical reactions due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

Several synthetic routes have been developed to construct the naphtho[1,8-bc]furan framework. One approach involves a platinum-catalyzed tandem reaction that induces a cycloisomerization of allenyl ketone, followed by a 6pi-electrocyclization-type reaction of carbene intermediate, which is an effective method to synthesize naphtho[1,2-b]furan derivatives . Another method includes a pseudo-four-component domino reaction catalyzed by a recyclable nanocatalyst to synthesize naphtho[2,1-b]furan-2(1H)-one derivatives . Additionally, solvent-free conditions have been employed to synthesize naphtho[1,2-b]furans and related compounds by heating a mixture of naphthol, isocyanide, and aldehyde . Furthermore, a one-pot synthesis of functionalized naphtho[2,1-b]furan has been reported using Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of 2H-naphtho[1,8-bc]furan-2-one has been studied through various spectroscopic techniques. Proton NMR stereochemical studies have been conducted to establish the configuration of related compounds, such as 7-arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones . The electronic and steric effects of substituents on the benzene ring have been shown to influence the molecular structure and the relative yields of the synthesized compounds .

Chemical Reactions Analysis

2H-Naphtho[1,8-bc]furan-2-one undergoes various chemical reactions, including electrophilic substitution, which leads to the formation of 2-substituted derivatives . It is also prone to oxidation by air, forming 8-hydroxy-1-naphthaldehyde, and can be further oxidized by lead tetra-acetate to yield a dialdehyde structurally similar to gossypol . The compound has been used in Diels-Alder reactions to produce cycloadducts with a relative trans configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-naphtho[1,8-bc]furan-2-one and its derivatives are influenced by the nature of the substituents and the reaction conditions. For instance, the presence of an electron-withdrawing chlorine atom on the benzene ring favors the production of 4,5-dihydro-3H-naphtho[1,8-bc]furans . The compound's susceptibility to air oxidation and its reactivity towards electrophilic reagents highlight its chemical instability and reactivity . The solvent shifts observed in the spectra of related compounds suggest conformational changes due to hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored various synthesis methods and chemical properties of 2H-Naphtho[1,8-bc]furan-2-one. One study described the synthesis of 2H-naphtho[1,8-bc]furan, revealing it undergoes oxidation by air to form 8-hydroxy-1-naphthaldehyde. This oxidation process and the solvent shifts in the spectra of related compounds suggest interesting conformational changes due to hydrogen bonding (Berry & Smith, 1972). Another study presented a method for synthesizing 4,5-dihydro-3H-naphtho[1,8-bc]furans using strong bases, highlighting the versatility of this compound in various chemical reactions (Horaguchi, Narita & Suzuki, 1983).

Electrophilic Substitution Reactions

The behavior of 2H-Naphtho[1,8-bc]furan-2-one under electrophilic substitution reactions has been a subject of study. Horaguchi and Abe (1978) found that 4,5-Dihydro-3H-naphtho[1,8-bc]furans react with a variety of electrophilic reagents to produce 2-substituted derivatives. This property potentially opens avenues for further functionalization and application in more complex organic syntheses (Horaguchi & Abe, 1978).

properties

IUPAC Name

2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYVYNJHKNNLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200461
Record name 2H-Naphtho(1,8-bc)furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Naphtho[1,8-bc]furan-2-one

CAS RN

5247-85-8
Record name 2H-Naphtho[1,8-bc]furan-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=5247-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Naphtho(1,8-bc)furan-2-one
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Record name 2H-Naphtho(1,8-bc)furan-2-one
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Record name 2H-naphtho[1,8-bc]furan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Z Bouaziz, H Fillion, H Pinatel - Journal of heterocyclic …, 1993 - Wiley Online Library
7‐Arylidene‐2H,6H‐naphtho[1,8‐bc]furan‐2,6‐diones 3 were prepared by a retro‐Diels‐Alder reaction of the corresponding dihydro 1,3‐oxazines 2 or in a one pot synthesis from 6‐…
Number of citations: 8 onlinelibrary.wiley.com
S Ferrari, S Calò, R Leone, R Luciani… - Journal of Medicinal …, 2013 - ACS Publications
Thymidylate synthase (TS) is a target for antifolate-based chemotherapies of microbial and human diseases. Here, ligand-based, synthetic, and X-ray crystallography studies led to the …
Number of citations: 7 pubs.acs.org
TA Broadbent - 1994 - elibrary.ru
A short total synthesis of $\alpha $-chamigrene has been developed. The key features of the synthesis are the Claisen rearrangement of a vinyl ether affording a quaternary stereogenic …
Number of citations: 0 elibrary.ru
A Nishida, Y Inai, Y Usuki… - Asian Journal of Organic …, 2023 - Wiley Online Library
The rhodium(III)‐catalyzed dehydrogenative cyclization of 9‐anthracenecarboxylic acids and 2‐substituted 1‐naphthoic acids proceeds through peri C–H bond cleavages to produce …
Number of citations: 2 onlinelibrary.wiley.com
LY Cheng, HR Liao, LC Chen, SW Wang, YH Kuo… - Fitoterapia, 2017 - Elsevier
Two new naphthofuranone derivatives, 11-hydroxy-2-O-methylhibiscolactone A (1) and O-methylhibiscone D (2), have been isolated from the stems of Pachira aquatica, together with …
Number of citations: 20 www.sciencedirect.com
Q Zhang, G Lin, W Duan, S Zhao, J He, F Lei - ChemistrySelect, 2021 - Wiley Online Library
In search of novel antifungal agents from natural renewable biomass resources, twenty‐two (E)‐longifolene‐derived tetralone oxime ether compounds were synthesized. Their …
S Chen, Y Zhang, C Zhao, F Ren, X Liu, Y Che - Fitoterapia, 2014 - Elsevier
Hawaiinolides E–G (1–3), three additional new secondary metabolites including two cassane (1 and 2) types of diterpene lactones and one cleistanthane (3) diterpenoid, were isolated …
Number of citations: 19 www.sciencedirect.com
X Ma, J Chen, Y Yang, X Su, S Zhang, B Gao… - Chemical Engineering …, 2018 - Elsevier
Sustainable bio-based coated fertilizers not only reduce nonpoint-source pollution, but also shift dependence away from petroleum-based materials. In this paper, a bio-based …
Number of citations: 71 www.sciencedirect.com
M Leclaire, R Levet, F Péricaud, L Ricard… - Tetrahedron, 1996 - Elsevier
Preparation of the “Ziegler key intermediate” 2 from lactone 3,readily obtained from hydroxy-β-ionone, was studied. In a first exploratory approach, lactones 11 and 13 were obtained but …
Number of citations: 13 www.sciencedirect.com
VU Ahmad, U Farooq, A Abbaskhan… - Helvetica chimica …, 2004 - Wiley Online Library
Six diterpenoids (1–6) belonging to the clerodane and tetracyclic diterpene types were isolated from the CHCl 3 extract of Ballota limbata. The structures of the new compounds 1 and 4–…
Number of citations: 27 onlinelibrary.wiley.com

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